![molecular formula C24H23ClN6O B5553593 2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide" is likely to be part of a class of compounds synthesized for their unique chemical and physical properties, which may be explored for various scientific applications excluding drug use and dosage, or side effects. Research in related compounds focuses on the synthesis of novel derivatives, exploring their molecular structures, and examining their chemical reactions and properties.

Synthesis Analysis

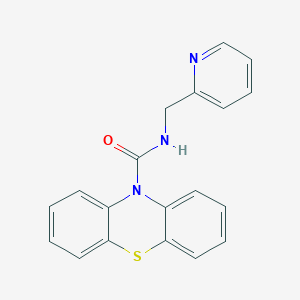

The synthesis of related compounds involves multi-step reactions starting from basic aromatic or heterocyclic compounds. For instance, the synthesis of bis(pyrazol-5-ols), pyridones, and thiochromene derivatives bearing a similar N-(4-chlorophenyl) moiety involves interactions with various reagents and conditions to afford the desired scaffolds, as explored in the work by Arafat et al. (2022) (Arafat, Khalifa, El‐Taweel, Ayyad, & Mohamed, 2022).

Molecular Structure Analysis

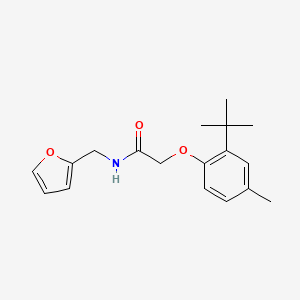

The crystal structures of derivatives of acetamides have been analyzed, showing how molecular interactions, such as hydrogen bonds and π-π interactions, influence the arrangement and stability of these molecules in the solid state. For example, the structures of C,N-disubstituted acetamides have been elucidated to show complex sheet formations built from hydrogen bonds, highlighting the importance of molecular geometry in compound stability and interactions (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds with the chlorophenyl and acetamide groups can lead to a variety of products depending on the reactants and conditions employed. The formation of pyrazoline and pyridinone derivatives from N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide illustrates the versatility of these compounds in organic synthesis (Arafat et al., 2022).

Physical Properties Analysis

Physical properties such as crystal structure and molecular conformations are crucial for understanding the behavior of these compounds. Studies on related compounds have detailed their crystallization behavior, molecular packing, and the influence of molecular interactions on the solid-state architecture, providing insights into the physical characteristics that govern the behavior of these compounds (Narayana et al., 2016).

Chemical Properties Analysis

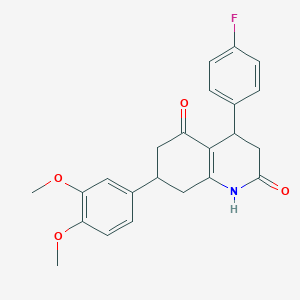

The chemical properties of compounds containing the chlorophenyl and acetamide groups are influenced by their functional groups and molecular structure. Reactivity studies, including the synthesis of coordination complexes and the exploration of their antioxidant activity, reveal the potential of these compounds in various chemical reactions and applications. The antioxidant activity of pyrazole-acetamide derivatives, for instance, indicates the chemical versatility and potential utility of these compounds in broader chemical contexts (Chkirate et al., 2019).

Scientific Research Applications

Anticonvulsant Activity

Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including compounds with chlorophenyl and pyrazole structures, have shown anticonvulsant activities. These compounds were tested against seizures induced by maximal electroshock, with some showing significant activity, suggesting potential applications in the development of anticonvulsant drugs (Aktürk et al., 2002).

Antioxidant and Antimicrobial Activities

Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. These complexes have been synthesized and characterized, showing their potential for use in applications requiring antioxidant properties. Additionally, the antimicrobial activities of these compounds against different microorganisms suggest their usefulness in developing new antimicrobial agents (Chkirate et al., 2019).

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical properties of acetamides, including compounds with chlorophenyl groups, have identified them as good candidates for photonic devices. These studies highlight the potential of such compounds in the development of optical switches, modulators, and other optical energy applications, emphasizing their importance in the field of materials science for optical technologies (Castro et al., 2017).

Molecular Conformation and Crystal Packing

Research on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides has provided insights into different molecular conformations and their implications for hydrogen bonding and crystal packing. These findings have implications for understanding the structural aspects of similar compounds, which could influence their physical properties and applicability in various scientific applications (Narayana et al., 2016).

properties

IUPAC Name |

2-(4-chlorophenyl)-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN6O/c1-15-16(2)30-31(17(15)3)23-13-12-22(28-29-23)26-20-8-10-21(11-9-20)27-24(32)14-18-4-6-19(25)7-5-18/h4-13H,14H2,1-3H3,(H,26,28)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVYSQWXQDWAJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)

![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)